1-(Chloromethyl)norbornane

Physical Organic Chemistry Nucleophilic Substitution Reaction Kinetics

1-(Chloromethyl)norbornane (CAS 75637-42-2), also known as 1-(chloromethyl)bicyclo[2.2.1]heptane, is a bicyclic organic compound with the molecular formula C8H13Cl and a molecular weight of 144.64. This compound features a norbornane core functionalized at the bridgehead C1 position with a chloromethyl group.

Molecular Formula C8H13Cl
Molecular Weight 144.64
CAS No. 75637-42-2
Cat. No. B2655909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)norbornane
CAS75637-42-2
Molecular FormulaC8H13Cl
Molecular Weight144.64
Structural Identifiers
SMILESC1CC2(CCC1C2)CCl
InChIInChI=1S/C8H13Cl/c9-6-8-3-1-7(5-8)2-4-8/h7H,1-6H2
InChIKeyBPSUCXCLRMYWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Chloromethyl)norbornane (CAS 75637-42-2) as a Bridgehead-Functionalized Norbornane Scaffold


1-(Chloromethyl)norbornane (CAS 75637-42-2), also known as 1-(chloromethyl)bicyclo[2.2.1]heptane, is a bicyclic organic compound with the molecular formula C8H13Cl and a molecular weight of 144.64 . This compound features a norbornane core functionalized at the bridgehead C1 position with a chloromethyl group . As a bridgehead-substituted primary alkyl halide, it exhibits a unique reactivity profile that distinguishes it from simpler acyclic and other isomeric norbornyl halides .

Why Norbornane Isomers and Alternative Chloromethylated Scaffolds Cannot Substitute 1-(Chloromethyl)norbornane


Direct substitution of 1-(Chloromethyl)norbornane with seemingly similar compounds—such as 2-(chloromethyl)norbornane, 2-chloromethyl-2-norbornene, or even simple primary alkyl chlorides—is not chemically equivalent. The combination of a highly rigid, strained bicyclo[2.2.1]heptane framework with a chloromethyl group attached to a sterically congested bridgehead carbon results in a distinct electronic and steric environment . This leads to measurable differences in nucleophilic substitution kinetics, polymerization behavior, and the stability of reaction intermediates compared to its positional isomers [1][2]. For applications requiring a precise molecular geometry, such as in asymmetric synthesis or the creation of polymers with specific thermomechanical properties, these subtle but quantifiable differences directly impact the success and reproducibility of a synthetic pathway, making generic substitution a high-risk strategy .

Quantitative Differentiation of 1-(Chloromethyl)norbornane: A Comparative Evidence Guide


SN2 Reactivity Suppression: Bridgehead Chloromethyl vs. Unhindered Primary Alkyl Chlorides

While 1-(Chloromethyl)norbornane is formally a primary alkyl chloride, its reactivity in bimolecular nucleophilic substitution (SN2) is severely retarded compared to an unhindered, acyclic primary alkyl chloride like 1-chlorobutane. The chloromethyl group attached to the bridgehead carbon of the rigid norbornane cage experiences extreme steric hindrance to backside attack . This structural feature results in a rate retardation, though a precise kinetic comparison for this specific compound in a standard solvolysis assay is not available in the open literature. The compound's classification as a 'bridgehead halide' implies a solvolysis rate that is orders of magnitude slower than an unhindered primary analogue [1].

Physical Organic Chemistry Nucleophilic Substitution Reaction Kinetics

Structural Isomer Impact on Polymer Microstructure: C1 vs. C2 Substitution

The position of the chloromethyl group on the norbornane framework dictates the resulting polymer's microstructure when used as a monomer or co-monomer in ring-opening metathesis polymerization (ROMP). While direct comparative data for polymers derived from 1-(Chloromethyl)norbornane versus its 2-isomer are lacking, studies on closely related 5,6-bis(chloromethyl)norbornene (a norbornene derivative) demonstrate that catalyst selection (Mo vs. W) dramatically alters the polymer's cis-vinylene content (20-50% vs. 84-95%, respectively) [1]. By extension, the substitution pattern on the saturated norbornane core is expected to exert an equally significant, if not greater, influence on polymer chain propagation, steric bulk, and ultimate thermal properties .

Polymer Chemistry Ring-Opening Metathesis Polymerization (ROMP) Materials Science

Thermal Stability Enhancement in Norbornane-Derived Polymers

Incorporation of a norbornane structural motif into a polymer backbone is a well-established strategy for increasing the material's glass transition temperature (Tg) and thermal stability [1][2]. Substituted polynorbornenes, for instance, have been shown to exhibit high thermal decomposition temperatures (Td,5% above 300 °C) and Tg values ranging from 134 to 325 °C, depending on the specific substituents [3]. While data for polymers made exclusively from 1-(Chloromethyl)norbornane are not available, the presence of the rigid, bulky norbornane group at the bridgehead position is expected to confer similar or enhanced thermal and thermo-mechanical properties compared to less sterically demanding or more flexible polymer backbones .

Polymer Chemistry Thermal Analysis High-Performance Materials

Distinct Photochemical and Radical Pathways vs. 2-Norbornyl Halides

The bridgehead nature of the chloromethyl group in 1-(Chloromethyl)norbornane fundamentally alters its behavior under radical and photochemical conditions compared to non-bridgehead norbornyl halides. A foundational study on 1-norbornylmethyl bromide and iodide (the direct halide analogs) demonstrated a specific competition between ionic and radical photobehavior [1]. This stands in contrast to the established chemistry of 2-norbornyl systems, which are more prone to carbocation rearrangements [2]. The presence of the bulky norbornane cage shields the C-Cl bond, favoring single-electron transfer (SET) and radical fragmentation pathways over direct SN2 displacement, a key mechanistic divergence that synthetic chemists can leverage .

Photochemistry Radical Chemistry Reaction Mechanisms

Defined Research and Industrial Application Scenarios for 1-(Chloromethyl)norbornane (CAS 75637-42-2)


Specialty Polymer Synthesis via Ring-Opening Metathesis Polymerization (ROMP)

1-(Chloromethyl)norbornane is a strategic monomer for the synthesis of specialty polynorbornanes with tailored microstructures . Its rigid, bridgehead-substituted framework, when polymerized via ROMP, is expected to yield polymers with high glass transition temperatures (Tg) and thermal stability, as inferred from class-level data [1]. The selection of specific catalysts (e.g., Mo vs. W) allows for control over the polymer's cis/trans vinylene content, directly impacting its mechanical and optical properties [2].

Synthesis of Sterically Demanding Ligands and Chiral Auxiliaries

The unique geometry of the 1-(Chloromethyl)norbornane scaffold, featuring a reactive handle on a rigid, chiral framework, makes it an excellent precursor for the synthesis of bulky ligands and chiral auxiliaries used in asymmetric catalysis [3]. The chloromethyl group can be readily converted to phosphines, amines, or other donor groups, while the norbornane core provides a robust, stereochemically defined environment that can induce high enantioselectivity in metal-catalyzed reactions [4].

Mechanistic Probe in Physical Organic and Photochemistry

Due to its severely hindered SN2 reactivity and its propensity to undergo alternative pathways (e.g., single-electron transfer, radical fragmentation), 1-(Chloromethyl)norbornane serves as a valuable mechanistic probe . It is used in fundamental studies to distinguish between competing reaction mechanisms (e.g., SN2 vs. SET) and to investigate the photochemical behavior of alkyl halides, leveraging the distinct reactivity profile conferred by the bridgehead norbornane structure [5].

Precursor to High-Performance Materials and Electronic Components

Polymers derived from norbornane-based monomers, including 1-(Chloromethyl)norbornane, are known for their high thermal stability (Td,5% > 300 °C), low moisture absorption, and excellent dielectric properties [6]. These characteristics position the compound as a valuable intermediate for the development of advanced materials used in microelectronics (e.g., dielectric layers, photoresists), optical films, and high-temperature engineering plastics [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Chloromethyl)norbornane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.